1-(2-Aminoethyl)piperidin-4-one
Description
Significance of Piperidin-4-one Scaffolds in Organic Synthesis
The piperidine (B6355638) ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. nih.govnih.gov Specifically, the piperidin-4-one scaffold serves as a versatile intermediate in organic synthesis, providing a robust framework for the construction of complex molecules. nih.govchemrevlett.com Its derivatives are integral to over twenty classes of pharmaceutical agents and alkaloids, highlighting the importance of this structural unit in drug discovery. nih.gov
The reactivity of the ketone group at the C-4 position allows for a wide range of chemical transformations, making it a valuable synthon for creating diverse molecular architectures. researchgate.net Methods such as the Mannich reaction and various stereoselective syntheses are commonly employed to produce piperidin-4-one derivatives. nih.govchemrevlett.com These derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system modulating properties. biomedpharmajournal.orgclinmedkaz.orgresearchgate.net The ability to modify the piperidin-4-one core allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. nih.govontosight.ai
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Active against various bacterial and fungal strains. | biomedpharmajournal.org |
| Anticancer | Shows potential in inhibiting the growth of cancer cells. | nih.govclinmedkaz.org |
| Central Nervous System (CNS) Activity | Includes analgesic and central nervous system depressant effects. | biomedpharmajournal.org |
| Antiviral | Exhibits activity against certain viruses, including potential anti-HIV activity. | nih.govbiomedpharmajournal.org |
Role of Aminoethyl Moieties in Heterocyclic Compound Design
The synthesis of compounds containing the 4-(2-aminoethyl)piperidine scaffold has been a key strategy in the development of ligands for various biological targets. For instance, a series of such compounds were prepared and evaluated as σ1 receptor ligands, demonstrating their potential in developing agents with antiproliferative properties. d-nb.info The aminoethyl side chain plays a critical role in the interaction with the receptor's binding pocket, influencing both affinity and selectivity. d-nb.info Furthermore, the aminoethylpiperidine unit has been utilized in the synthesis of inhibitors for enzymes like Botulinum Neurotoxin Serotype A light Chain and in the development of antagonists for the Cannabinoid CB1 receptor. sigmaaldrich.com
The versatility of the aminoethyl group is further highlighted by its use in modifying materials, such as in the functionalization of vinylbenzyl chloride/divinylbenzene gel copolymers. sigmaaldrich.com This demonstrates the broader applicability of this moiety beyond medicinal chemistry, extending into the realm of materials science.
| Application Area | Specific Example | References |
|---|---|---|
| Medicinal Chemistry | Synthesis of σ1 receptor ligands with antiproliferative properties. | d-nb.info |
| Enzyme Inhibition | Development of inhibitors for Botulinum Neurotoxin Serotype A light Chain. | sigmaaldrich.com |
| Receptor Antagonism | Creation of Cannabinoid CB1 receptor antagonists. | sigmaaldrich.com |
| Materials Science | Modification of vinylbenzyl chloride/divinylbenzene gel copolymers. | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRJGAMJBKWXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676520 | |
| Record name | 1-(2-Aminoethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196887-97-4 | |
| Record name | 1-(2-Aminoethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 1 2 Aminoethyl Piperidin 4 One
Functional Group Interconversions on the Piperidin-4-one Ring
The reactivity of 1-(2-Aminoethyl)piperidin-4-one is largely defined by the transformations of its ketone and amine functionalities. These groups can be selectively modified to introduce new structural features and properties.
The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a key site for chemical modification. It readily participates in condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orgwikipedia.org This reaction involves the nucleophilic addition of a primary amine to the ketone, forming a hemiaminal intermediate. wikipedia.orgyoutube.com Subsequent elimination of a water molecule, often facilitated by acid catalysis and removal of water, yields the C=N double bond of the imine. wikipedia.orglibretexts.org
This reactivity is fundamental in the synthesis of various piperidine derivatives, where the ketone acts as an electrophilic handle. chemrevlett.com While the primary amine on the side chain of this compound could potentially undergo an intramolecular condensation with the ketone, intermolecular reactions with other amines or hydrazines are common synthetic strategies. lumenlearning.com
Table 1: Examples of Carbonyl Group Reactions
| Reaction Type | Reactant | Product Type | Key Features |
|---|---|---|---|
| Imine Formation | Primary Amine | Schiff Base (Imine) | Reversible, acid-catalyzed reaction involving the formation of a C=N double bond. libretexts.orglumenlearning.com |
| Condensation | Ammonia or its derivatives | Imine or related derivatives | Water is eliminated during the reaction. lumenlearning.com |
Amine Group Transformations (e.g., N-Alkylation, N-Acylation, Schiff Base Formation)
The compound features two distinct amine groups available for transformation: the endocyclic secondary amine and the exocyclic primary amine.
N-Alkylation and N-Acylation: Both amine groups can undergo N-alkylation and N-acylation. The secondary ring nitrogen can be functionalized, for example, through reductive amination or by reaction with alkyl halides. The primary amine can be similarly alkylated. N-acylation, the reaction with acyl chlorides or anhydrides, is another common transformation used to introduce amide functionalities. nih.gov For instance, amines can be acylated with reagents like chloroacetyl chloride, with the resulting chloroacetamide being a versatile intermediate for further nucleophilic substitution. nih.gov These reactions are crucial for building more complex molecular architectures, such as those designed as receptor ligands. nih.gov
Schiff Base Formation: The primary amine of the aminoethyl side chain is particularly reactive toward aldehydes and ketones, leading to the formation of Schiff bases. sigmaaldrich.com This condensation reaction is a powerful tool for creating new C-N bonds and extending the molecular framework. nih.gov For selective reaction at the primary amine, the ketone on the piperidine ring may require a protecting group. The reaction of 1-(2-aminoethyl)piperidine with salicylaldehyde (B1680747) derivatives, for example, yields tridentate Schiff base ligands capable of coordinating with metal ions. sigmaaldrich.com
Table 2: Transformations of Amine Groups
| Amine Group | Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|---|
| Primary Amine | Schiff Base Formation | Aldehydes, Ketones | Imine (C=N) |
| Primary/Secondary Amine | N-Acylation | Acyl Chlorides, Anhydrides | Amide |
| Primary/Secondary Amine | N-Alkylation | Alkyl Halides | Substituted Amine |
Cyclization Reactions and Annulation Strategies Involving the Compound Scaffold
The multiple reactive sites on the this compound scaffold make it an excellent precursor for constructing more elaborate polycyclic systems, including fused and spirocyclic structures.
The presence of both nucleophilic amines and an electrophilic ketone within the same molecule creates opportunities for intramolecular cyclization reactions. These reactions can lead to the formation of fused bicyclic or polycyclic heterocyclic systems. For example, under specific conditions, the primary amino group could react with the C-4 ketone to initiate a cyclization cascade, potentially forming a fused piperazino-piperidine (B8394093) system or other related structures after subsequent reaction steps. Such intramolecular strategies are a cornerstone of heterocyclic synthesis, allowing for the efficient construction of complex molecular frameworks from relatively simple starting materials. The synthesis of dihydrospiro[quinoline-2,4'-piperidines], for instance, relies on the reactivity of a piperidone core to build a fused ring system. researchgate.net
The piperidin-4-one core is a widely utilized starting point for the synthesis of spirocyclic compounds, where two rings share a single common atom—in this case, the C-4 carbon of the piperidine ring. whiterose.ac.uknih.gov The synthesis of these structures typically involves the reaction of the ketone with a reagent that contains two nucleophilic centers, or a sequence of reactions that builds a new ring attached at the carbonyl carbon.
Various strategies have been developed for the synthesis of spiropiperidines, including methods that form a new carbocyclic or heterocyclic ring onto a pre-existing piperidine. whiterose.ac.uk These methods are valuable for creating diverse molecular scaffolds for drug discovery, such as ligands for sigma receptors. nih.govnih.gov For example, the synthesis of spirocyclic 2-benzopyrans has been achieved starting from piperidin-4-one derivatives. nih.gov The synthesis of dihydrospiro[quinoline-2,4'-piperidines] also highlights the utility of the piperidone moiety in constructing spiro-fused systems. researchgate.net
Table 3: Cyclization Strategies
| Cyclization Type | Description | Resulting Structure | Synthetic Approach Example |
|---|---|---|---|
| Intramolecular Cyclization | Reaction between two functional groups within the same molecule. | Fused Heterocyclic System | Condensation of the primary amine with the ketone. |
| Spirocyclization | Formation of a new ring that shares the C-4 atom of the piperidone. | Spirocyclic Compound | Reaction of the ketone with a bifunctional nucleophile. whiterose.ac.uk |
Derivatization Strategies for Complex Molecular Construction
The strategic and often stepwise modification of the functional groups of this compound allows for the construction of highly complex molecules. The differential reactivity of the primary amine, secondary amine, and ketone can be exploited through the use of protecting groups and by controlling reaction conditions.
A typical synthetic sequence might involve:
Modification of the carbonyl group: For example, creating a spirocyclic core via reaction at the ketone. nih.gov
Functionalization of the primary amine: The resulting spiro-piperidine could then undergo N-acylation or N-alkylation at the primary amine to introduce a side chain. nih.gov
Derivatization of the secondary amine: Finally, the piperidine ring nitrogen can be functionalized, for instance, by adding a methyl or benzyl (B1604629) group, to complete the synthesis of a complex target molecule. nih.gov
This modular approach, where different parts of the molecule are built up sequentially, is a powerful strategy in medicinal chemistry. It has been used to synthesize novel sigma receptor ligands and other biologically active compounds by coupling the piperidine scaffold with other moieties. nih.govnih.gov For example, 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one can be coupled with various carboxylic acids via amide bond formation to generate complex NLRP3 inhibitors. nih.gov
Site-Specific Functionalization for Ligand Design
The unique structural architecture of this compound, featuring a reactive secondary amine on the piperidine ring and a primary amine on the ethyl side chain, allows for precise, site-specific modifications. This characteristic is particularly valuable in the design of ligands for biological targets, such as the sigma-1 (σ1) receptor, which is implicated in various neurological and psychiatric disorders.
Researchers have successfully synthesized a series of novel σ1 receptor ligands utilizing a 4-(2-aminoethyl)piperidine scaffold. nih.govresearchgate.netresearchgate.net The synthetic strategy often involves a multi-step process that begins with the modification of the piperidin-4-one core. nih.govnih.gov Key transformations include conjugate addition reactions at the piperidone ring and subsequent elaboration of the side chain to introduce the aminoethyl moiety. nih.govresearchgate.net
The primary amino group of the aminoethyl side chain and the secondary amine of the piperidine ring serve as key handles for introducing a variety of substituents. This allows for the systematic exploration of structure-activity relationships (SAR). For instance, N-alkylation of the piperidine nitrogen has been shown to significantly influence binding affinity and selectivity for the σ1 receptor. Studies have demonstrated that 1-methylpiperidine (B42303) derivatives exhibit high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.govresearchgate.netsigmaaldrich.com In contrast, derivatives with a proton, a tosyl group, or an ethyl group at this position show considerably lower affinity. nih.govsigmaaldrich.com
Molecular dynamics simulations have provided insights into these observations, suggesting that different substituents on the piperidine nitrogen engage in varied interactions within the lipophilic binding pocket of the σ1 receptor. nih.govresearchgate.netsigmaaldrich.com The flexibility of the aminoethyl side chain also allows for optimal positioning of the terminal amino group to form crucial interactions with the receptor.
The following table summarizes the key findings from a study on the functionalization of the 4-(2-aminoethyl)piperidine scaffold for developing σ1 receptor ligands. nih.gov
Table 1: Structure-Activity Relationship of Functionalized 4-(2-Aminoethyl)piperidine Derivatives as σ1 Receptor Ligands
| Compound ID | Piperidine N-Substituent | σ1 Receptor Affinity (Ki, nM) |
| 4a | H | 165 |
| 20a | CH₃ | 10.5 |
| 21a | CH₃ | 12.8 |
| 22a | CH₃ | 11.2 |
| 18a | Ts | >1000 |
Data sourced from a study on σ1 receptor ligands. nih.gov
Polymer Modification via Aminoethyl Moiety
The presence of a primary amino group in the aminoethyl side chain of this compound presents a reactive site for the modification of polymers. While direct studies detailing the use of this specific compound in polymer chemistry are not extensively documented, the reactivity of the aminoethyl group is well-established and allows for its potential application in polymer functionalization through various "grafting to" techniques. nih.gov
In a "grafting to" approach, pre-synthesized polymer chains with reactive end groups are attached to a substrate, which in this case could be a surface or another polymer backbone functionalized with this compound. The primary amine of the aminoethyl moiety can readily participate in several coupling reactions, including:
Amide bond formation: Reaction with polymers containing terminal carboxylic acid or acyl chloride groups would result in the formation of a stable amide linkage.
Urea (B33335)/Thiourea (B124793) formation: Reaction with isocyanate or isothiocyanate-functionalized polymers would yield urea or thiourea linkages, respectively.
Reductive amination: The primary amine can react with aldehyde or ketone groups on a polymer chain, followed by reduction, to form a secondary amine linkage.
A closely related compound, 1-(2-aminoethyl)piperidine, has been utilized in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer beads. sigmaaldrich.com This demonstrates the feasibility of using the aminoethylpiperidine scaffold to introduce new functionalities to a polymer matrix. The primary amine of 1-(2-aminoethyl)piperidine reacts with the benzylic chloride groups on the copolymer to form a stable secondary amine linkage, thereby functionalizing the polymer beads.
Spectroscopic Characterization and Structural Elucidation of 1 2 Aminoethyl Piperidin 4 One Derivatives
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 1-(2-Aminoethyl)piperidin-4-one derivatives. These techniques measure the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups and can be influenced by the local molecular environment. nih.govresearchgate.net
In the FT-IR spectrum of related piperidine (B6355638) compounds, characteristic absorption bands are observed. For instance, the presence of an N-H group is typically indicated by bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the piperidin-4-one ring usually appears as a strong absorption band around 1715-1730 cm⁻¹. The C-N stretching vibrations of the piperidine ring and the aminoethyl side chain are expected in the 1250-1020 cm⁻¹ region. researchgate.netnih.gov
Raman spectroscopy provides complementary information to FT-IR. For example, in the FT-Raman spectrum of 1-amino-2,6-dimethylpiperidine, distinct bands corresponding to various vibrational modes have been identified. researchgate.net For this compound, Raman spectroscopy would be expected to reveal information about the piperidine ring deformation and stretching modes, as well as vibrations associated with the aminoethyl substituent. nih.govnih.gov The combination of both FT-IR and Raman spectroscopy allows for a more complete vibrational assignment and structural characterization. researchgate.netnih.gov
A representative table of expected vibrational frequencies for a this compound derivative is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (ketone) | 1715-1730 |
| N-H Bend (amine) | 1590-1650 |
| C-N Stretch | 1020-1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including complex piperidine derivatives. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity, spatial arrangement, and dynamic behavior of atoms within a molecule. nih.gov
One-dimensional NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of this compound derivatives. beilstein-journals.orgrsc.org
In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their electronic environment. For instance, protons adjacent to the nitrogen atom and the carbonyl group in the piperidine ring would be expected to resonate at a lower field (higher ppm) compared to other methylene (B1212753) protons in the ring. The protons of the aminoethyl side chain would also exhibit characteristic chemical shifts. chemicalbook.com
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the piperidin-4-one ring is typically observed at a significantly downfield chemical shift (around 208-210 ppm). The carbons attached to the nitrogen atom also show characteristic downfield shifts due to the electronegativity of nitrogen. spectrabase.com
A table summarizing typical ¹H and ¹³C NMR chemical shifts for a this compound derivative is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~209 |
| CH₂ (piperidine, adjacent to N) | ~2.7-2.9 | ~54 |
| CH₂ (piperidine, adjacent to C=O) | ~2.4-2.6 | ~41 |
| N-CH₂ (ethyl) | ~2.6-2.8 | ~59 |
| H₂N-CH₂ (ethyl) | ~2.8-3.0 | ~40 |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing detailed connectivity and spatial relationships within the molecule. optica.orgslideshare.netlibretexts.org
The NOESY experiment, on the other hand, identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orglibretexts.org This is particularly valuable for determining the stereochemistry and preferred conformation of the piperidine ring. For example, NOESY can reveal through-space interactions between axial and equatorial protons, helping to establish the chair or boat conformation of the ring and the orientation of the substituents. libretexts.orgresearchgate.net
The piperidine ring can exist in various conformations, with the chair conformation generally being the most stable. The orientation of substituents on the ring (axial or equatorial) significantly influences the molecule's properties. NMR spectroscopy, particularly the analysis of coupling constants and NOESY data, is a powerful tool for determining the preferred conformation and stereochemistry of this compound derivatives. nih.govnih.govresearchgate.net
For instance, the magnitude of the coupling constants between adjacent protons in the piperidine ring can distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships. nih.gov Large coupling constants are typically observed for diaxial protons, while smaller coupling constants are characteristic of axial-equatorial and equatorial-equatorial interactions. nih.gov NOESY data can further support these assignments by showing spatial proximity between specific protons, which is consistent with a particular conformation. researchgate.net The development of efficient and stereoselective synthetic methods allows for the preparation of piperidine derivatives with specific stereochemistry, which can then be confirmed by these NMR techniques. nih.govnih.gov
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain insights into its structure through fragmentation analysis. researchgate.netnist.govgovinfo.gov For this compound derivatives, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for piperidine derivatives often involve the cleavage of the bonds adjacent to the nitrogen atom. For this compound, characteristic fragments would be expected from the loss of the aminoethyl side chain or from cleavages within the piperidine ring. Analysis of these fragment ions helps to confirm the presence of the piperidin-4-one core and the N-aminoethyl substituent. researchgate.netnist.gov
A table of expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of a this compound derivative is shown below.
| Ion | m/z (Expected) |
| [M]+ | 142.11 |
| [M - NH₂CH₂]+ | 98.06 |
| [M - C₂H₅N]+ | 99.08 |
X-ray Crystallography for Solid-State Structural Determination
For derivatives of this compound that form suitable crystals, X-ray crystallography can unambiguously confirm the chair or boat conformation of the piperidine ring and the exact orientation of the aminoethyl substituent. researchgate.net This technique is invaluable for validating the stereochemical assignments made based on NMR data and for providing a detailed picture of the intermolecular interactions, such as hydrogen bonding, that occur in the crystal lattice. nih.gov
Computational Chemistry and Molecular Modeling Studies of 1 2 Aminoethyl Piperidin 4 One
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. These methods provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting how a molecule will interact with other chemical species.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-(2-Aminoethyl)piperidin-4-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are utilized to determine the optimized molecular geometry in its ground state. nih.gov These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.
For piperidin-4-one derivatives, DFT studies have been instrumental in confirming their molecular structures. nih.gov The presence of both a carbonyl group and an amino group in this compound makes it a versatile intermediate for the synthesis of various biologically active compounds. nih.gov DFT calculations help in understanding the influence of the aminoethyl substituent on the geometry of the piperidin-4-one ring. The theory can also be used to compute electronic properties that provide insights into the molecule's reactivity and potential for biological interactions. nih.gov
Illustrative optimized geometric parameters for a substituted piperidin-4-one derivative, as determined by DFT calculations, are presented in the table below. While this data is for a related compound, it provides an example of the type of information that can be obtained for this compound.
| Parameter | Value |
| Bond Length (C=O) | 1.23 Å |
| Bond Length (C-N) | 1.47 Å |
| Bond Angle (C-N-C) | 112° |
| Dihedral Angle (C-C-N-C) | 55° |
Note: The data in this table is illustrative and based on typical values for substituted piperidin-4-one derivatives.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. nih.gov
For derivatives of piperidin-4-one, FMO analysis has been used to investigate their stability and reactivity characteristics. nih.gov The alteration in the energy band gap due to different functional groups can lead to diverse chemical reactivity patterns. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω) can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, negative values of chemical potential can indicate a greater capability for charge transfer, suggesting potential biological activity. nih.gov
Below is an example of a data table showcasing calculated FMO energies and global reactivity descriptors for a series of hypothetical piperidin-4-one derivatives, illustrating the kind of insights that can be gained for this compound.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Chemical Potential (μ) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |
| Derivative A | -6.5 | -1.5 | 5.0 | -4.0 | 2.5 | 0.4 | 3.2 |
| Derivative B | -6.2 | -1.8 | 4.4 | -4.0 | 2.2 | 0.45 | 3.64 |
| Derivative C | -6.8 | -1.2 | 5.6 | -4.0 | 2.8 | 0.36 | 2.86 |
Note: The data in this table is for illustrative purposes and represents typical values that could be obtained for derivatives of this compound.
Molecular Dynamics (MD) Simulations for Conformational Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For flexible molecules like this compound, MD simulations provide valuable insights into their conformational behavior and dynamics. These simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or when interacting with a biological target.
Cheminformatics and Virtual Screening Approaches
Cheminformatics and virtual screening are computational techniques used to analyze large chemical datasets and identify molecules with desired properties. These methods are particularly useful in the early stages of drug discovery for exploring chemical space and prioritizing compounds for further investigation.
Chemical space refers to the vast multidimensional space of all possible molecules. Exploring this space is a key challenge in drug discovery. For a scaffold like piperidine (B6355638), which is a common feature in many natural and pharmaceutically active drugs, understanding its chemical space is crucial. chemrevlett.com The synthesis and analysis of diverse libraries of piperidine-based fragments allow for a systematic exploration of their three-dimensional shapes and properties. whiterose.ac.uk
Diversity analysis of a compound library, such as one containing derivatives of this compound, helps in ensuring a broad coverage of the relevant chemical space. This can be achieved by calculating various molecular descriptors and using dimensionality reduction techniques to visualize the distribution of compounds. Such analyses can guide the design of new molecules with novel properties.
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate chemical structure with biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
For piperidine derivatives, QSAR studies have been conducted to model their biological activities. nih.gov These studies typically involve calculating a set of molecular descriptors that capture various aspects of the molecules' structure and properties. These descriptors are then used to build a regression model that predicts the activity. For example, a QSAR model for furan-pyrazole piperidine derivatives as Akt1 inhibitors was developed using 3D and 2D autocorrelation descriptors selected by a genetic algorithm. nih.gov Such models can provide valuable insights into the structural features that are important for the desired biological effect and can guide the design of more potent analogs of this compound.
Bioisosteric Replacement Strategies Guided by Computational Design
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the replacement of functional groups, atoms, or molecular fragments within a biologically active molecule with substitutes that have similar physical or chemical properties. ctppc.orguniroma1.it The goal of this molecular modification is to enhance desired biological or physical properties, such as potency, selectivity, or metabolic stability, without significant changes to the chemical structure. uniroma1.itsemanticscholar.org This process allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. ctppc.org Computational design plays a pivotal role in modern bioisosteric replacement strategies by predicting the potential impact of such modifications, thereby guiding synthetic efforts toward more promising candidates. ctppc.orgnih.gov
In the context of scaffolds related to this compound, computational studies have been instrumental in guiding bioisosteric replacements to optimize ligand efficiency and receptor affinity. A key area of investigation has been the modification of the substituent on the piperidine nitrogen. Research on a series of 4-(2-aminoethyl)piperidine derivatives designed as σ1 receptor ligands illustrates this approach. nih.govd-nb.inforesearchgate.net The initial compound with a proton on the piperidine nitrogen (a secondary amine) showed reduced lipophilic interactions within the σ1 receptor's binding pocket. nih.gov
Computational methods, specifically molecular dynamics (MD) simulations and per-residue binding free energy deconvolution, were employed to understand these interactions and guide the selection of bioisosteric replacements. nih.govresearchgate.net These simulations revealed that replacing the N-H proton with a small alkyl group, such as a methyl group (a classic bioisosteric replacement), could partially compensate for the unfavorable polar interactions and improve binding affinity. nih.gov The computational analysis demonstrated that different substituents on the basic piperidine nitrogen lead to varied interactions with the lipophilic binding pocket, which consists of key amino acid residues like Leu105, Thr181, Leu182, and Tyr206. nih.govd-nb.inforesearchgate.net This insight allowed researchers to rationalize the structure-affinity relationships observed in vitro and guided the design of analogs with improved properties.
The table below summarizes the findings from a study on bioisosteric replacement at the nitrogen of a 2-phenyl-4-(2-aminoethyl)piperidine scaffold, demonstrating the impact of these changes on σ1 receptor affinity and the computationally determined binding free energy.
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki in nM) | Calculated Free Energy of Binding (ΔGbind in kcal/mol) |
|---|---|---|---|
| 4a | H | 15 ± 3 | -10.45 ± 0.11 |
| 20a | CH₃ | 3.8 ± 0.4 | -11.89 ± 0.12 |
| 21a | CH₃ (diastereomer) | 4.5 ± 0.5 | -11.71 ± 0.14 |
| 22a | CH₃ (diastereomer) | 4.7 ± 1.2 | -11.66 ± 0.12 |
Data sourced from studies on related 4-(2-aminoethyl)piperidine scaffolds. researchgate.net
Mechanistic Insights from Advanced Computational Methodologies
Advanced computational methodologies provide profound mechanistic insights into the behavior of molecules like this compound and its derivatives at an atomic level. These techniques go beyond simple docking to elucidate electronic properties, molecular stability, and dynamic interactions with biological targets. researchgate.net
Density Functional Theory (DFT) studies are frequently used to optimize molecular geometry and analyze the electronic structure of piperidin-4-one derivatives. researchgate.net DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger energy gap suggests higher stability. researchgate.net Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule. researchgate.netresearchgate.net These maps are invaluable for understanding intermolecular interactions, as they highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are likely to engage in hydrogen bonding or other non-covalent interactions. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful method used to gain mechanistic understanding. For piperidine derivatives, NBO analysis has revealed the occurrence of hyperconjugation and the delocalization of π-electrons. researchgate.net This provides a quantitative picture of electron delocalization, which is key to understanding the molecule's stability and conformational preferences.
Molecular Dynamics (MD) Simulations offer a dynamic view of the ligand-receptor interactions. For piperidine-based σ1 receptor ligands, MD simulations have been crucial for deciphering the binding modes and identifying the specific amino acid residues that form key interactions. nih.govrsc.org By simulating the movement of the ligand within the binding pocket over time, researchers can understand the stability of binding poses and calculate binding free energies, which correlate with experimental affinity data. researchgate.net This method provides a mechanistic rationale for why certain analogs exhibit higher potency and selectivity. nih.govd-nb.info
Quantum Mechanics/Molecular Mechanics (QM/MM) represents a more sophisticated approach that combines the high accuracy of quantum mechanics for a specific region of interest (e.g., the ligand and the active site) with the efficiency of molecular mechanics for the larger protein and solvent environment. rsc.org While not yet widely reported for this compound itself, this methodology is applied to similar heterocyclic systems to study reaction mechanisms, excited-state properties, and photophysics in complex biological environments. rsc.org
The following table summarizes the application of these advanced computational methods to piperidine-containing compounds and the specific mechanistic insights they provide.
| Computational Method | Mechanistic Insight Provided | Application to Piperidine Derivatives |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, molecular stability (HOMO-LUMO gap), charge distribution (MEP). researchgate.netresearchgate.net | Used to analyze stability and reactive sites of substituted piperidin-4-ones. researchgate.net |
| Natural Bond Orbital (NBO) | Reveals hyperconjugation, electron delocalization, and intramolecular interactions. researchgate.net | Characterizes electronic stabilization within the piperidine ring system. researchgate.net |
| Molecular Dynamics (MD) Simulations | Dynamic binding mode analysis, identification of key residue interactions, calculation of binding free energy. nih.govresearchgate.net | Elucidates the binding mechanism of piperidine-based ligands to the σ1 receptor. nih.govrsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of reaction mechanisms, transition states, and excited-state dynamics in a biological context. rsc.org | Applied to explore photophysics and decay pathways in aza-heterocycles. rsc.org |
1 2 Aminoethyl Piperidin 4 One As a Key Synthetic Intermediate and Building Block
Application in Material Science Research
The application of 1-(2-Aminoethyl)piperidin-4-one in material science is an emerging area of research. Its bifunctional nature, with reactive amine and ketone groups, makes it a potential candidate for incorporation into polymeric structures and for the functionalization of materials.
One area of potential application is in the development of functional polymers. The primary amino group of this compound can be used as a site for polymerization or for grafting onto existing polymer backbones. For example, it could be used in the modification of vinylbenzyl chloride/divinylbenzene gel copolymers. researchgate.net Such functionalized polymers could have applications in areas such as catalysis, ion exchange resins, or as supports for solid-phase synthesis.
Furthermore, derivatives of piperidine (B6355638) have been investigated for their use as light stabilizers in synthetic polymers. The reductive amination of piperidone derivatives is a key step in the synthesis of hindered amine light stabilizers (HALS). While the primary focus has been on 2,2,6,6-tetramethyl-4-piperidylamines, the underlying chemistry suggests that this compound could be a precursor for novel HALS with potentially different properties.
Facilitating Ligand Synthesis for Coordination Chemistry
The presence of multiple nitrogen and oxygen donor atoms in this compound and its derivatives makes them excellent candidates for the synthesis of multidentate ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions, leading to coordination compounds with interesting structural, magnetic, and catalytic properties.
A common approach to creating multidentate ligands from this compound is through the formation of Schiff bases. The primary amino group can readily condense with aldehydes or ketones to form an imine linkage. If the aldehyde or ketone also contains another donor group, such as a hydroxyl or another amino group, the resulting Schiff base can act as a multidentate ligand. For example, the condensation of 1-(2-aminoethyl)piperidine with 3-methoxysalicylaldehyde yields a tridentate Schiff base ligand. researchgate.net These Schiff base ligands can then be used to form complexes with various transition metals. ekb.egcsuohio.edu
The resulting metal complexes can have diverse applications. For example, nickel(II) complexes with ligands derived from 1-(2-aminoethyl)piperidine have been synthesized and characterized. researchgate.net The coordination environment around the metal ion is influenced by the ligand structure and the counter-ions present. Such complexes are of interest for their potential catalytic activity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. rsc.org
Table 2: Potential Coordination Modes of Ligands Derived from this compound
| Ligand Type | Potential Donor Atoms | Example of Formation | Potential Metal Ions |
| Tridentate Schiff Base | N (imine), N (piperidine), O (phenolic) | Condensation with salicylaldehyde (B1680747) | Cu(II), Ni(II), Co(II), Zn(II) |
| Tetradentate Ligand | N (primary amine), N (piperidine), O (ketone) | Direct coordination of the parent molecule | Fe(III), Cr(III), Ru(III) |
| Polydentate Amine Ligand | N (primary amine), N (piperidine) | Reduction of the ketone to an alcohol | Ni(II), Cu(II), Rh(I) |
The versatility of this compound as a precursor for ligands allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which is crucial for developing catalysts with high activity and selectivity.
Future Research Directions and Challenges
Development of Next-Generation Sustainable Synthetic Routes
The imperative for green chemistry is reshaping the synthesis of heterocyclic compounds. Traditional multi-step syntheses for piperidin-4-ones, such as the Dieckmann condensation, often require harsh conditions and careful control to avoid side reactions like the retro-Dieckmann reaction, which can limit yields and generate significant waste. researchgate.netdtic.mil The development of sustainable alternatives is a key challenge and a significant area of future research.
One promising direction is the use of environmentally benign solvent systems. Deep Eutectic Solvents (DES), for example, have been successfully employed as recyclable and non-toxic media for the synthesis of various 2,6-diarylpiperidin-4-ones. researchgate.net Research into applying DES systems, such as those based on glucose-urea or choline (B1196258) chloride, to the synthesis of N-alkylated piperidinones like 1-(2-Aminoethyl)piperidin-4-one could offer a greener pathway. researchgate.net
Furthermore, atom-economic approaches such as one-pot multicomponent reactions are gaining traction. chemrevlett.com These reactions, which combine multiple starting materials in a single step to form a complex product, minimize waste and improve efficiency. nih.gov The development of novel multicomponent strategies specifically tailored for constructing the this compound scaffold represents a significant opportunity for sustainable chemical manufacturing. rsc.org
| Sustainable Strategy | Description | Potential Application for this compound | References |
| Deep Eutectic Solvents (DES) | Use of biodegradable, low-volatility solvents (e.g., glucose-urea) as reaction media to replace hazardous organic solvents. | Synthesis from starting materials in a DES, simplifying purification and reducing environmental impact. | researchgate.net |
| Biocatalysis | Employment of enzymes for selective chemical transformations, reducing the need for protecting groups and harsh reagents. | Enzymatic C-H oxidation or amination steps to build the piperidine (B6355638) core or introduce functional groups with high selectivity. | news-medical.net |
| One-Pot Multicomponent Reactions | Combining three or more reactants in a single operation to form the final product, maximizing atom economy. | A streamlined synthesis combining a primary amine, an acrylate (B77674) source, and the aminoethyl side chain precursor in a single step. | chemrevlett.comnih.gov |
Exploration of Novel Reaction Pathways and Catalytic Systems
Moving beyond classical methods, the exploration of novel reaction pathways driven by advanced catalytic systems is critical. nih.gov Modern medicinal chemistry requires efficient access to complex, three-dimensional molecules, a task for which traditional synthetic toolkits are often inadequate. news-medical.net
A recent breakthrough involves a modular, two-stage process for modifying piperidines that combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling . news-medical.net This strategy dramatically simplifies the construction of complex piperidines, reducing multi-step sequences to just a few operations and avoiding the use of expensive precious metal catalysts like palladium. news-medical.net Adapting this C-H functionalization approach could allow for the direct modification of the piperidine ring of this compound, opening new avenues for creating diverse analogues.
Transition metal catalysis continues to be a fertile ground for innovation. Cascade reactions initiated by α-imino rhodium carbenes have been shown to produce piperidin-4-one derivatives in excellent yields through a sequence of 1,2-aryl/alkyl migration and annulation. nih.gov Similarly, iron-catalyzed reductive amination of amino fatty acids provides an efficient route to piperidine rings. nih.gov The application of these and other transition metals—such as ruthenium, iridium, and gold—in novel cyclization and cross-coupling reactions is a key area for future investigation. nih.govresearchgate.net
| Catalytic System | Reaction Type | Advantages | References |
| Biocatalysis + Nickel Electrocatalysis | C-H Oxidation / Radical Cross-Coupling | Reduces step count, avoids protecting groups, uses inexpensive nickel catalyst. | news-medical.net |
| Rhodium Carbene | Cascade Migration/Annulation | High efficiency, excellent selectivity, broad substrate scope in a one-pot procedure. | nih.gov |
| Iron Catalysis | Reductive Amination / Cyclization | Uses an earth-abundant metal, efficient for forming various ring sizes. | nih.gov |
| Palladium Catalysis | aza-Heck Cyclization | Redox-neutral conditions, allows for further one-pot cross-coupling. | nih.gov |
Advancements in Predictive Computational Models for Structure-Property Relationships
The integration of computational chemistry is revolutionizing the design of new molecules. By predicting the properties of a compound before it is synthesized, researchers can focus laboratory efforts on the most promising candidates, saving time and resources. For piperidine derivatives, computational models are becoming increasingly crucial for understanding structure-activity relationships (SAR) and structure-property relationships (SPR).
Molecular dynamics (MD) simulations , for instance, have been used to elucidate the binding interactions of piperidine-based ligands with biological targets like the σ1 receptor. nih.gov These simulations can reveal how specific substituents on the piperidine nitrogen atom interact with amino acid residues in a binding pocket, explaining observed differences in affinity and selectivity. nih.gov Similarly, computational models have been instrumental in developing novel NLRP3 inflammasome inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. mdpi.com By building a complete model of the target protein, researchers could identify potential binding sites and propose a mechanism of action for their newly synthesized compounds. mdpi.com
Future research will focus on developing more accurate and predictive computational models. Challenges include improving force fields, enhancing sampling methods, and incorporating machine learning to analyze large datasets. Applying these advanced models to this compound and its derivatives could accelerate the discovery of new compounds with tailored biological or material properties.
| Computational Method | Application | Insights Gained | References |
| Molecular Dynamics (MD) Simulations | Studying ligand-protein interactions. | Understanding binding modes, predicting affinity, explaining structure-activity relationships. | nih.govmdpi.com |
| Pharmacophore Hybridization | Designing new molecules by combining structural features of known active compounds. | Generation of novel chemical scaffolds with a higher probability of biological activity. | mdpi.com |
| Hammett Analysis | Investigating reaction mechanisms. | Elucidating the role of electronic effects and the nature of reaction intermediates. | acs.org |
Integration of Interdisciplinary Approaches in Chemical Synthesis and Characterization
The most significant breakthroughs are expected to occur at the intersection of different scientific disciplines. The synthesis of complex molecules like this compound is no longer the exclusive domain of synthetic organic chemistry. A truly holistic approach integrates synthesis, biological evaluation, computational modeling, and materials science.
The development of novel σ1 receptor ligands provides a powerful example of this synergy. nih.gov The project involved not only a multi-step chemical synthesis but also extensive biological evaluation (affinity and selectivity assays, cytotoxicity studies) and molecular dynamics simulations to rationalize the biological data. nih.gov This created a feedback loop where computational insights guided the design of the next generation of compounds.
Another example is the "escape from flatland" concept in medicinal chemistry, which posits that molecules with greater three-dimensional complexity often have improved biological properties. nih.gov This principle guides synthetic chemists to develop new reactions that build chiral, complex scaffolds, directly linking synthetic strategy to pharmacological outcomes. The combination of biocatalysis and electrocatalysis is another instance where combining expertise from different fields leads to powerful new methodologies. news-medical.net
For this compound, future research should embrace this interdisciplinary model. Collaborations between synthetic chemists, computational scientists, pharmacologists, and material scientists will be essential to unlock the full potential of this versatile chemical scaffold.
Q & A
Q. 1.1. What are the optimal synthetic routes for 1-(2-Aminoethyl)piperidin-4-one, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves alkylation or reductive amination of piperidin-4-one precursors. For example, alkylation of piperidin-4-one with 2-aminoethyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., acetonitrile) is a common approach . Yield optimization requires careful control of stoichiometry, temperature (typically 50–80°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Contradictions in reported yields (e.g., 60–85%) often arise from differences in solvent choice or catalyst loading .
Q. 1.2. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : Peaks for the piperidinone carbonyl (~205–210 ppm in ¹³C) and the aminoethyl group (δ 2.5–3.5 ppm in ¹H) confirm structural integrity .
- Mass Spectrometry (MS) : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 156.2) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity, with mobile phases like acetonitrile/water (70:30) and C18 columns .
Q. 1.3. What safety protocols are essential for handling this compound in laboratory settings?
The compound may pose acute toxicity risks (oral, dermal, inhalation). Safety measures include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods during synthesis .
- Storage in airtight containers at 2–8°C, away from oxidizing agents.
- Emergency procedures for spills (neutralization with dilute acetic acid) and exposure (immediate rinsing with water) .
Advanced Research Questions
Q. 2.1. How do structural modifications to the aminoethyl or piperidinone moieties affect the compound’s biological activity?
Substituent position and chain length significantly influence activity. For example:
- Aminoethyl chain elongation : Increasing methylene groups may enhance receptor binding affinity, as seen in analogous H3-receptor antagonists (e.g., pA₂ values increased from 5.65 to 8.27 with longer alkyl chains) .
- Piperidinone substitution : Electron-withdrawing groups (e.g., halogens) on the piperidinone ring can alter solubility and metabolic stability, impacting pharmacokinetics .
Q. 2.2. What computational modeling approaches are effective for predicting the reactivity or binding modes of this compound derivatives?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or GPCRs), guided by crystallographic data from similar piperidine derivatives .
- Molecular Dynamics (MD) : Simulates conformational stability in aqueous or lipid environments, critical for drug design .
Q. 2.3. How can contradictions in pharmacological data for structurally similar analogs be resolved?
Discrepancies often arise from assay variability (e.g., cell lines, receptor isoforms). Strategies include:
- Meta-analysis : Cross-referencing data from multiple studies (e.g., H3-receptor antagonist potency varied by thiazole substituent position in vitro) .
- Control standardization : Using reference compounds (e.g., histamine H3 antagonists) to normalize activity measurements .
- Structural validation : Confirming analog purity via XRD or NMR to rule out impurities as confounding factors .
Q. 2.4. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?
- pH optimization : Buffering at pH 6–7 minimizes hydrolysis of the piperidinone ring.
- Lyophilization : Freeze-drying with stabilizers (e.g., mannitol) enhances shelf life.
- Prodrug design : Masking the amino group with acetyl or tert-butoxycarbonyl (Boc) protections reduces degradation .
Methodological Challenges
Q. 3.1. How can researchers mitigate side reactions during functionalization of the piperidinone ring?
Q. 3.2. What analytical techniques are most sensitive for detecting degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
